1-(2-methoxyphenyl)-4-(1-octyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2-methoxyphenyl)-4-(1-octyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that features a complex structure combining a methoxyphenyl group, an octyl-substituted benzimidazole, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-4-(1-octyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with octyl bromide in the presence of a base such as potassium carbonate to introduce the octyl group.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed by reacting an appropriate amine with a γ-lactone or by cyclization of a suitable precursor.
Coupling with Methoxyphenyl Group: The final step involves coupling the methoxyphenyl group to the pyrrolidinone ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-4-(1-octyl-1H-benzimidazol-2-yl)pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The benzimidazole ring can be reduced to a dihydrobenzimidazole under hydrogenation conditions.
Substitution: The methoxy group can be substituted by other nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or amines in the presence of a base.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes involving its molecular targets.
Industrial Chemistry: It may find applications as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-(1-octyl-1H-benzimidazol-2-yl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific proteins or enzymes, modulating their activity. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the benzimidazole and pyrrolidinone rings might interact with other functional groups in the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)-4-(1-hexyl-1H-benzimidazol-2-yl)pyrrolidin-2-one: Similar structure but with a hexyl group instead of an octyl group.
1-(2-methoxyphenyl)-4-(1-octyl-1H-benzimidazol-2-yl)piperidin-2-one: Similar structure but with a piperidinone ring instead of a pyrrolidinone ring.
Uniqueness
1-(2-methoxyphenyl)-4-(1-octyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is unique due to the combination of its structural features, which may confer specific binding properties and reactivity that are not present in similar compounds. The octyl group provides increased hydrophobicity, which can enhance interactions with lipid membranes or hydrophobic pockets in proteins.
Properties
Molecular Formula |
C26H33N3O2 |
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Molecular Weight |
419.6 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-(1-octylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C26H33N3O2/c1-3-4-5-6-7-12-17-28-22-14-9-8-13-21(22)27-26(28)20-18-25(30)29(19-20)23-15-10-11-16-24(23)31-2/h8-11,13-16,20H,3-7,12,17-19H2,1-2H3 |
InChI Key |
QFOQVJMPWIYDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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